
5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine is a chemically modified nucleoside. This compound is significant in the field of biomedical research, particularly in drug discovery and development. Its unique structure allows for the modification and optimization of nucleoside analogues, enhancing their therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine typically involves multiple steps:
Protection of Adenosine: The 2’,3’-hydroxyl groups of adenosine are protected using isopropylidene to form 2’,3’-O-isopropylideneadenosine.
Introduction of Boc Group: The N6 position of the adenosine is then protected with a Boc (tert-butoxycarbonyl) group.
Azidation: The 5’-hydroxyl group is converted to an azide group using an azidation reagent such as sodium azide (NaN3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reagents are processed in batches to ensure consistency and purity.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Deprotection Reactions: The Boc and isopropylidene groups can be removed under acidic conditions to yield the free nucleoside.
Common Reagents and Conditions
Azidation: Sodium azide (NaN3), triphenylphosphine (PPh3), and carbon tetrachloride (CCl4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and aqueous acid for isopropylidene removal.
Major Products
Amines: From the reduction of the azido group.
Free Nucleosides: From the deprotection of Boc and isopropylidene groups.
Wissenschaftliche Forschungsanwendungen
5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Plays a role in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its ability to mimic natural nucleosides. It can be incorporated into nucleic acids, leading to the disruption of normal cellular processes. The azido group allows for further chemical modifications, enhancing its utility in various applications.
Molecular Targets and Pathways
Nucleic Acids: Incorporation into DNA or RNA can inhibit replication and transcription.
Enzymes: Can act as inhibitors or substrates for enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Azido-5’-deoxyadenosine: Lacks the Boc and isopropylidene groups, making it less versatile for chemical modifications.
N6-Boc-2’,3’-O-isopropylideneadenosine: Lacks the azido group, limiting its reactivity in substitution reactions.
Uniqueness
5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine is unique due to the presence of both the azido and Boc groups, which provide multiple sites for chemical modification. This makes it a valuable tool in the synthesis of nucleoside analogues with enhanced therapeutic properties.
Eigenschaften
Molekularformel |
C18H24N8O5 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
tert-butyl N-[9-[6-(azidomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C18H24N8O5/c1-17(2,3)31-16(27)24-13-10-14(21-7-20-13)26(8-22-10)15-12-11(29-18(4,5)30-12)9(28-15)6-23-25-19/h7-9,11-12,15H,6H2,1-5H3,(H,20,21,24,27) |
InChI-Schlüssel |
TYYPFRWYSFJSGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


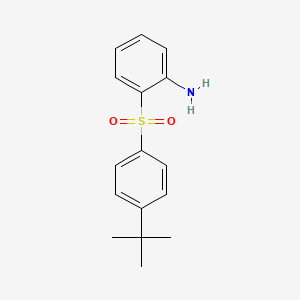

![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
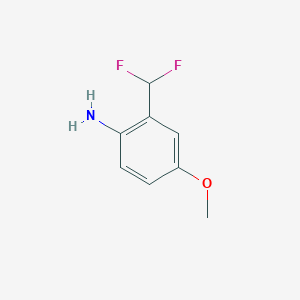
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)


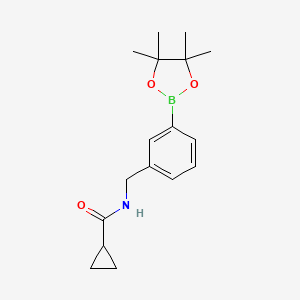
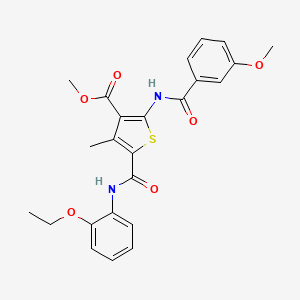
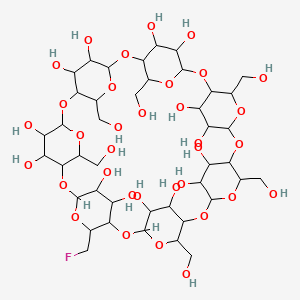
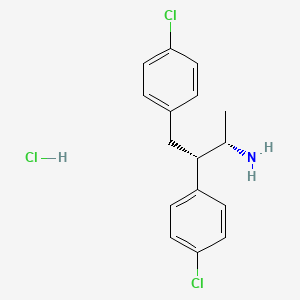


![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
